molecular formula C19H21Br2N3O B7772858 1-(3,6-Dibromo-9H-carbazol-9-yl)-3-(piperazin-1-yl)propan-2-ol

1-(3,6-Dibromo-9H-carbazol-9-yl)-3-(piperazin-1-yl)propan-2-ol

Cat. No. B7772858
M. Wt: 467.2 g/mol
InChI Key: KUUJEXLRLIPQQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,6-dibromo-9-carbazolyl)-3-(1-piperazinyl)-2-propanol is a member of bromobenzenes and a member of biphenyls.

Scientific Research Applications

  • Cancer Treatment and Cell Cycle Arrest : Carbazole derivatives, including 1-(3,6-Dibromo-9H-carbazol-9-yl)-3-(piperazin-1-yl)propan-2-ol, have been found to inhibit the ATPase activity of mitotic kinesin Eg5, essential for bipolar spindle formation during cell division. This inhibition leads to mitotic arrest and apoptosis in cancer cells, suggesting potential applications in cancer therapy (Okumura et al., 2006).

  • Antibacterial and Antifungal Properties : Various carbazole derivatives have shown significant antibacterial and antifungal activities. This includes activity against human breast cancer cell lines, suggesting their potential as therapeutic agents in the treatment of bacterial, fungal infections, and certain cancers (Sharma, Kumar, & Pathak, 2014).

  • Neurogenesis Promotion : A derivative of this compound has been shown to increase neurogenesis in rat neural stem cells by inducing final cell division during NSC differentiation. This suggests its potential use in neurological research and therapy (Shin et al., 2015).

  • Inhibition of Prion, Cancer, and Influenza Virus : Carbazole derivatives have been identified as multipotent chaperones with inhibitory effects on prion, cancer, and influenza virus proliferation. This broad-spectrum activity highlights their potential in developing treatments for multiple diseases (Yamashita et al., 2020).

  • Dynamin I GTPase Activity and Endocytosis Inhibition : Wiskostatin, a carbazole scaffold, including this compound, has been identified as an inhibitor of dynamin GTPase activity and clathrin-mediated endocytosis, suggesting its utility in understanding cellular processes and disease pathology (Cossar et al., 2022).

properties

IUPAC Name

1-(3,6-dibromocarbazol-9-yl)-3-piperazin-1-ylpropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21Br2N3O/c20-13-1-3-18-16(9-13)17-10-14(21)2-4-19(17)24(18)12-15(25)11-23-7-5-22-6-8-23/h1-4,9-10,15,22,25H,5-8,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUUJEXLRLIPQQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21Br2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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